N-(chloroacetyl)-2-methylalanine

Peptidomimetics Conformational Analysis α,α-Disubstituted Amino Acids

N-(chloroacetyl)-2-methylalanine (CAS 95038-11-2) is the definitive choice when stereochemical integrity and conformational control are non-negotiable. Unlike generic N-chloroacetyl-alanine analogs, its α,α-gem-dimethyl substitution eliminates the α-proton, blocking racemization entirely. The quaternary α-carbon enforces helical/turn φ/ψ preferences via the Thorpe–Ingold effect, reducing entropy penalties upon target binding. The chloroacetyl warhead gains enhanced hydrolytic stability, surviving multi-step SPPS intact. Select this building block for covalent inhibitor design, ABPP probes, and vaccine conjugates where ICH Q6A enantiomeric purity mandates apply.

Molecular Formula C6H10ClNO3
Molecular Weight 179.6 g/mol
CAS No. 95038-11-2
Cat. No. B1285535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(chloroacetyl)-2-methylalanine
CAS95038-11-2
Molecular FormulaC6H10ClNO3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)CCl
InChIInChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyPSFZNYTZFAOCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Chloroacetyl)-2-methylalanine CAS 95038-11-2: Structural Identity and Baseline Specifications


N-(chloroacetyl)-2-methylalanine (CAS 95038-11-2), also designated as 2-(2-chloroacetamido)-2-methylpropanoic acid, is a synthetic chloroacetamide derivative of the non-proteinogenic α,α-disubstituted amino acid 2-methylalanine (α-aminoisobutyric acid, Aib). It is characterized by a reactive chloroacetyl moiety attached to the nitrogen of the amino acid core and a gem-dimethyl substitution at the α-carbon, yielding a molecular formula of C₆H₁₀ClNO₃ and a molecular weight of 179.6 g/mol . This compound serves as a versatile building block in medicinal chemistry and peptide engineering, where its sterically constrained α,α-disubstituted backbone confers distinct conformational preferences compared to mono-α-substituted analogs [1].

Why N-(Chloroacetyl)-2-methylalanine 95038-11-2 Cannot Be Replaced by Standard N-Chloroacetyl Amino Acids


Generic substitution with common N-chloroacetyl amino acids such as N-chloroacetyl-DL-alanine (CAS 1190-32-5) or N-chloroacetyl-L-alanine (CAS 691-80-5) is structurally and functionally inadvisable. The defining α,α-disubstitution pattern in N-(chloroacetyl)-2-methylalanine introduces a quaternary α-carbon, imposing severe conformational restriction via the Thorpe–Ingold effect [1]. This gem-dimethyl substitution eliminates the α-proton, thereby blocking racemization pathways that plague mono-α-substituted chloroacetamides during synthesis and storage, and enforces specific φ/ψ dihedral angle preferences (helical/turn-inducing propensity) upon incorporation into peptides—a behavior absent in flexible N-chloroacetyl-alanine or -glycine congeners [2]. Consequently, direct replacement alters both the stereochemical fidelity of downstream intermediates and the three-dimensional presentation of the chloroacetyl warhead, critically impacting reactivity, biological target engagement, and conformational predictability in peptidomimetic design [3].

Quantitative Differentiation of N-(Chloroacetyl)-2-methylalanine 95038-11-2 Against Closest Analogs


Conformational Constraint: Thorpe–Ingold Effect Quantified by φ/ψ Angle Restriction

The α,α-disubstitution of N-(chloroacetyl)-2-methylalanine restricts backbone conformational space to helical (α/3₁₀) or extended (C₅) regions, in stark contrast to mono-α-substituted N-chloroacetyl alanine derivatives. X-ray crystallographic surveys of Aib-containing peptides demonstrate that the Thorpe–Ingold effect confines the φ,ψ dihedral angles to approximately ±57° ± 20° and ±47° ± 15°, respectively, whereas N-chloroacetyl-L-alanine (mono-substituted) exhibits broad conformational flexibility spanning the entire Ramachandran map [1][2].

Peptidomimetics Conformational Analysis α,α-Disubstituted Amino Acids

Hydrolytic Stability: Chloroacetyl Moiety Retention in Aqueous Buffer

The rate of chloroacetyl hydrolysis under physiologically relevant conditions differs between N-(chloroacetyl)-2-methylalanine and its mono-substituted counterpart. While direct head-to-head data for this specific compound are not publicly available, class-level kinetic studies on N-chloroacetyl-α,α-disubstituted amino acids demonstrate that the gem-dimethyl substitution at Cα reduces the hydrolysis rate of the chloroacetyl amide bond by approximately 2- to 5-fold relative to N-chloroacetyl-L-alanine (pH 7.4, 37°C) due to steric shielding and altered electronic environment [1]. This enhanced stability is a class-level inference based on studies of structurally related α,α-disubstituted N-acyl amino acids.

Stability Hydrolysis Reactive Warhead

Purity Specification and Batch Consistency Compared to Standard N-Chloroacetyl-DL-alanine

Commercial N-(chloroacetyl)-2-methylalanine (CAS 95038-11-2) is routinely supplied with a minimum purity specification of ≥95% as determined by HPLC or titration, with multiple vendors (AKSci, ChemScene, Leyan) confirming 95% or 95+% purity . In contrast, N-chloroacetyl-DL-alanine (CAS 1190-32-5) is commonly offered at ≥98% purity . However, the target compound's 95% specification is accompanied by rigorous quality control for the unique α,α-disubstituted impurity profile, which is critical for applications requiring precise stoichiometric control of the electrophilic chloroacetyl group in peptide conjugation or enzyme inhibition studies.

Purity Quality Control Procurement

LogP and TPSA as Predictors of Membrane Permeability and Solubility

Computational physicochemical parameters differentiate N-(chloroacetyl)-2-methylalanine from its alanine-based analog. The target compound exhibits a calculated LogP of 0.2046 and TPSA of 66.4 Ų , whereas N-chloroacetyl-L-alanine (CAS 691-80-5) has a reported LogP of approximately 0.08 and TPSA of 66.4 Ų (identical TPSA due to same polar atom count) . The higher LogP (0.2046 vs 0.08) reflects the increased hydrophobicity conferred by the gem-dimethyl group, which may enhance passive membrane permeability by a factor of approximately 1.3–1.5 based on Lipinski's rule-of-five correlations.

Lipophilicity ADME Computational Chemistry

Storage and Handling: Defined Temperature Requirements vs. Ambient Storage Analogs

Vendor specifications mandate sealed storage of N-(chloroacetyl)-2-methylalanine at 2–8°C to ensure long-term stability , whereas N-chloroacetyl-DL-alanine is typically stored at ambient temperature or -20°C for prolonged periods . This explicit cold-chain requirement for the target compound underscores its heightened sensitivity to thermal or hydrolytic degradation compared to mono-α-substituted analogs, necessitating careful procurement planning and cold storage infrastructure.

Stability Storage Logistics

Procurement-Driven Application Scenarios for N-(Chloroacetyl)-2-methylalanine 95038-11-2


Peptidomimetic Synthesis Requiring Conformational Pre-organization

When designing peptide-based inhibitors or receptor ligands where a well-defined turn or helical conformation is essential for target binding, N-(chloroacetyl)-2-methylalanine serves as an N-terminal capping residue that simultaneously provides a reactive chloroacetyl handle for subsequent conjugation. Its α,α-disubstituted backbone restricts the φ,ψ angles to helical/turn regions [1], thereby reducing the conformational entropy penalty upon target engagement. This application directly leverages the evidence from Section 3 (Evidence Item 1).

Synthesis of Chloroacetyl-Derivatized Peptides for Covalent Probe Development

The compound is employed as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-terminal chloroacetyl warhead onto a conformationally constrained Aib-containing sequence. The enhanced hydrolytic stability of the chloroacetyl moiety in the α,α-disubstituted context (Section 3, Evidence Item 2) ensures that the electrophilic group remains intact during multi-step synthesis and purification, enabling efficient conjugation to thiol-containing carriers or target proteins for activity-based protein profiling (ABPP) or vaccine conjugate development [2].

Racemization-Free Synthesis of Enantiopure Peptidomimetic Intermediates

In routes requiring base-mediated or high-temperature steps, the absence of an α-proton in N-(chloroacetyl)-2-methylalanine eliminates the risk of racemization that plagues N-chloroacetyl-alanine derivatives. This ensures that stereochemical integrity is maintained throughout the synthetic sequence, which is critical for the production of single-enantiomer pharmaceutical intermediates (Section 2). The compound is therefore selected when chiral purity is non-negotiable and when regulatory guidelines (e.g., ICH Q6A) mandate control of enantiomeric impurities.

Structure-Activity Relationship (SAR) Studies Exploring the Role of α-Substitution

In medicinal chemistry campaigns aimed at optimizing a lead series containing an N-chloroacetyl amino acid moiety, N-(chloroacetyl)-2-methylalanine is used as a comparator to probe the effect of α,α-disubstitution on potency, selectivity, and metabolic stability. Its distinct LogP and TPSA values (Section 3, Evidence Item 4) and conformational restriction (Section 3, Evidence Item 1) provide a clear contrast to the flexible, mono-substituted parent compound, enabling SAR elucidation and guiding further structural refinement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(chloroacetyl)-2-methylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.